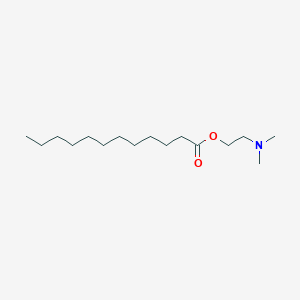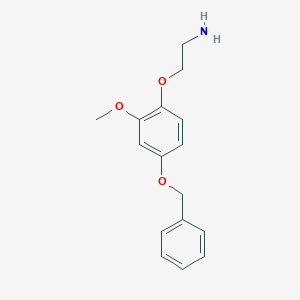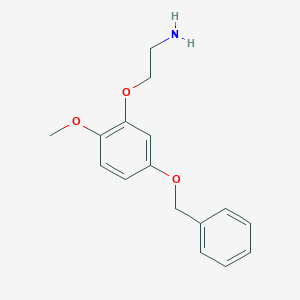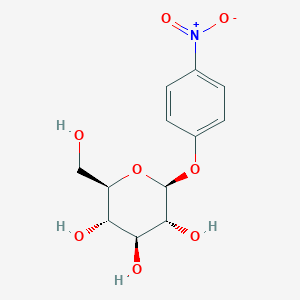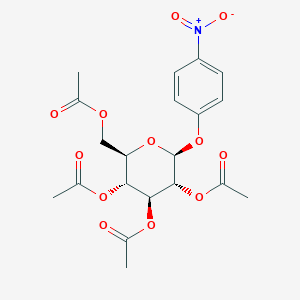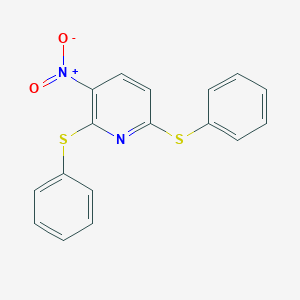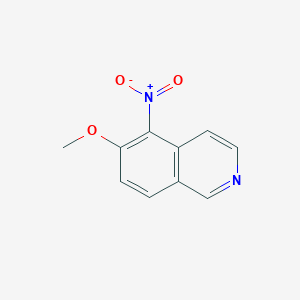
6-Methoxy-5-nitroisoquinoline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 6-Methoxy-5-nitroisoquinoline and its derivatives involves several key steps, including cyclization, nitrification, chlorination, and nucleophilic substitution reactions. One approach starts with 4-methoxyaniline, proceeding through cyclization, nitrification, and chlorination steps to achieve the target compound, with a notable yield of 85% in some cases, indicating the efficiency of the synthesis methods under mild reaction conditions suitable for large-scale production (Lei Zhao, Fei Lei, Yuping Guo, 2017). Another reported synthesis involves the condensation of 3-methoxybenzaldehyde with nitromethane, followed by several steps, including reduction, Pictet-Spengler reaction, dehydrogenation, bromination, and cyanidation, leading to 6-methoxyisoquinoline-5-carbonitrile, an important intermediate for further transformations (Zhou Xin-rui, 2005).
Molecular Structure Analysis
The molecular and crystal structure of derivatives of 6-Methoxy-5-nitroisoquinoline, such as 6-methoxy-8-nitro-5(1H)-quinolone, has been elucidated through three-dimensional X-ray analysis. These studies reveal intricate details about the compound's structure, including orthorhombic crystals, bifurcated hydrogen bonds, and short C-N distances, which contribute to the understanding of its reactivity and interactions (M. Sax, R. Desiderato, T. Dakin, 1969).
Chemical Reactions and Properties
6-Methoxy-5-nitroisoquinoline undergoes various chemical reactions, including aromatic substitution, condensation, and nucleophilic aromatic substitution. These reactions not only demonstrate the compound's versatility in organic synthesis but also provide pathways for the synthesis of novel derivatives with potential biological activity. For instance, the synthesis of 6-substituted 2-(2H-[1,2,4]triazol-3-ylmethyl)-1,2,3,4-tetrahydro-isoquinolines illustrates the compound's utility in constructing complex heterocyclic systems (F. J. Urban, R. Breitenbach, 1999).
Wissenschaftliche Forschungsanwendungen
Antidepressant and Antimalarial Properties
6-Methoxy-5-nitroisoquinoline and its derivatives have been studied for various therapeutic effects, including antidepressant and antimalarial properties. For instance, OXO 4, a synthetic derivative from Menispermum dauricum DC, has shown a significant antidepressant-like effect in a mouse model. The compound reduced immobility time in the Forced Swimming Test (FST), suggesting its potential use in treating depressive disorders (López et al., 2013). Additionally, studies on the oral 8-aminoquinoline (WR6026) for the treatment of visceral leishmaniasis demonstrated that the compound, which includes a methoxy-quinoline structure, provided clinical improvement and cure in some cases, indicating the potential of quinoline derivatives in antimalarial therapy (Sherwood et al., 1994).
Neurological and Cardiovascular Effects
Derivatives of isoquinoline, including those with methoxy groups, have been examined for their effects on neurological and cardiovascular functions. A study revealed that serotonin (5-Hydroxytryptamine, 5-HT) increases coronary flow in isolated rat hearts via activation of the serotonin 5-HT₇ receptor, suggesting a role in cardiovascular modulation (Chien et al., 2015). Additionally, certain tetrahydroisoquinoline derivatives have shown effects on experimental arrhythmias and isolated guinea pig atria, indicating their potential in addressing cardiac arrhythmias and contributing to the understanding of cardiovascular pharmacology (Qing-yang, 2008).
Antioxidant and Antitumor Properties
Several studies have focused on the antioxidant and antitumor properties of isoquinoline derivatives. For example, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a compound structurally related to 6-Methoxy-5-nitroisoquinoline, demonstrated antitumor activity and inhibited tumor growth in mice, highlighting the role of such compounds in cancer therapy (Cui et al., 2017). Furthermore, the antioxidant ethoxyquin (1,2 dihydro-6-ethoxy-2,2,4-trimethylquinoline) and its analogs have been used to protect polyunsaturated fatty acids in fish meal, demonstrating the importance of quinoline derivatives in food preservation and as potential antioxidants (de Koning, 2002).
Eigenschaften
IUPAC Name |
6-methoxy-5-nitroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-9-3-2-7-6-11-5-4-8(7)10(9)12(13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSGVVYXJOCEOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399713 | |
| Record name | 6-methoxy-5-nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-5-nitroisoquinoline | |
CAS RN |
72677-92-0 | |
| Record name | 6-methoxy-5-nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




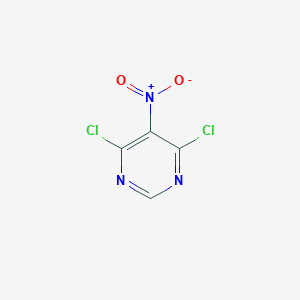
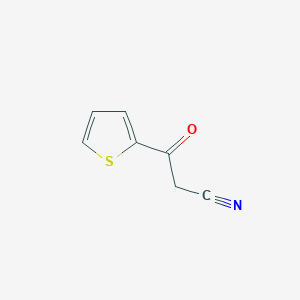
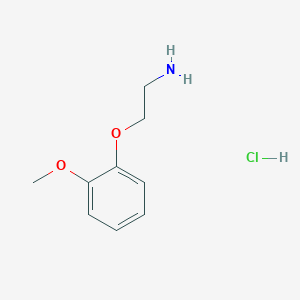
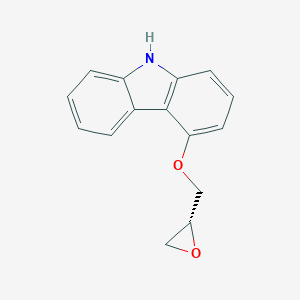
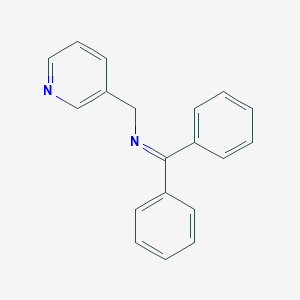
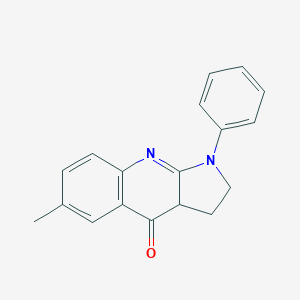
![Methyl 5-methyl-2-[(1-phenylpyrrolidin-2-ylidene)amino]benzoate](/img/structure/B16174.png)
